molecular formula C5H8N4 B1271423 5-Cyclopropyl-4h-1,2,4-triazol-3-amine CAS No. 502546-41-0

5-Cyclopropyl-4h-1,2,4-triazol-3-amine

Cat. No. B1271423
M. Wt: 124.14 g/mol
InChI Key: UKNDNCZZVHGBJQ-UHFFFAOYSA-N
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Description

5-Cyclopropyl-4H-1,2,4-triazol-3-amine is a compound that belongs to the class of 1,2,4-triazoles, which are heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. The 1,2,4-triazole moiety is a common scaffold in medicinal chemistry due to its resemblance to the peptide bond and its ability to mimic the planarity and hydrogen bonding capabilities of amides . The cyclopropyl group attached to the triazole ring can influence the compound's physical and chemical properties, as well as its biological activity .

Synthesis Analysis

The synthesis of 5-amino-1,2,4-triazoles, which are closely related to the compound of interest, can be achieved through 1,3-dipolar cycloaddition reactions. This method involves reacting hydrazonoyl hydrochlorides (nitrilimines) with carbodiimides in the presence of a base such as triethylamine . The reaction is compatible with various carbodiimides, except for diphenyl carbodiimide, and can produce both symmetric and asymmetric 1,2,4-triazoles. The cycloaddition approach is a versatile and efficient method for constructing the triazole ring system .

Molecular Structure Analysis

The molecular structure of triazole derivatives can be non-planar, as indicated by the dihedral angles between the heteroaryl rings in related compounds . The degree of π-electron delocalization within the triazole ring can vary, affecting the pattern of bond distances and the overall shape of the molecule . In some cases, the triazole ring can be orthogonal to the attached cyclopropyl ring, which may influence the compound's reactivity and interactions in the solid state .

Chemical Reactions Analysis

The triazole ring in 5-Cyclopropyl-4H-1,2,4-triazol-3-amine can participate in various chemical reactions, including hydrogen bonding and interactions with other functional groups. For instance, in related structures, the nitro group can engage in N–O···π interactions with the imidazole ring . Additionally, hydrogen bonding, such as N–H···N and C–H···O interactions, can lead to the formation of supramolecular chains in the solid state .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Cyclopropyl-4H-1,2,4-triazol-3-amine are influenced by its molecular structure. The presence of the cyclopropyl group can affect the compound's lipophilicity, which is important for its potential biological activity . The crystal structure, as seen in related compounds, can reveal important interactions that stabilize the solid-state form, such as hydrogen bonding and π-π stacking . These interactions can also impact the compound's solubility and stability.

Relevant Case Studies

Case studies involving similar triazole derivatives have demonstrated their potential in medicinal chemistry. For example, a 1H-1,2,3-triazole-4-carboxamide derivative was synthesized for anticancer activity screening, highlighting the importance of the triazole core in drug discovery . Another study reported the antitumor activity of a triazole-thiazole derivative, which showed promising results against the Hela cell line . These studies underscore the significance of the 1,2,4-triazole scaffold in the development of new therapeutic agents.

Scientific Research Applications

Antioxidative and Antimicrobial Activities

5-Cyclopropyl-4h-1,2,4-triazol-3-amine and its derivatives demonstrate promising antioxidative and antimicrobial properties. Research by Yildirim (2020) synthesized several derivatives of this compound, finding that imine and amine derivatives were better antioxidants than phthalonitrile derivatives. These compounds also exhibited significant antimicrobial activities, particularly against B. subtilis, surpassing even ampicillin in some cases.

Photophysical Properties

Studies on the photophysical properties of 5-Cyclopropyl-4h-1,2,4-triazol-3-amine derivatives have been conducted. Guo et al. (2021) described a metal- and oxidant-free synthesis approach for structurally diverse fully substituted 1H-1,2,4-triazol-3-amines, which could have applications in organic and medicinal chemistry, as well as in optical materials. The fluorescence and aggregation-induced emission properties of these compounds were investigated, indicating potential applications in these fields (Guo et al., 2021).

Physico-Chemical Properties and Biological Activity

The synthesis and study of physico-chemical properties of derivatives of 5-Cyclopropyl-4h-1,2,4-triazol-3-amine have shown that these compounds exhibit high biological activity, making them potential candidates for drug development. The combination of the triazole nucleus with other heterocyclic systems enhances their biological effect and sometimes leads to new pharmacological activities (Safonov, 2018).

Anticancer Properties

Research into the anticancer properties of 1,2,4-triazol-3-amine derivatives has revealed their potential as potent anti-lung cancer agents. A study by Sun et al. (2019) synthesized a series of these compounds and evaluated their cytotoxic activities against lung cancer cell lines. One compound, in particular, demonstrated significantly stronger anti-lung cancer activity than the chemotherapeutic agent 5-fluorouracil, suggesting a promising direction for future drug development (Sun et al., 2019).

Analgesic/Anti-Inflammatory Properties

Novel derivatives of 5-Cyclopropyl-4h-1,2,4-triazol-3-amine have been synthesized and evaluated for analgesic and anti-inflammatory properties. Sarigol et al. (2015) reported that these compounds demonstrated significant attenuation of nociception and inflammation, with a lower ulcerogenic risk compared to standard drugs. This highlights their potential in the development of new analgesic and anti-inflammatory therapies (Sarigol et al., 2015).

Safety And Hazards

The compound is classified under the GHS07 hazard class . It has the following hazard statements: H302-H312-H315-H319-H332-H335 . Precautionary measures include P261-P280-P305+P351+P338 .

properties

IUPAC Name

5-cyclopropyl-1H-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4/c6-5-7-4(8-9-5)3-1-2-3/h3H,1-2H2,(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKNDNCZZVHGBJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374129
Record name 5-cyclopropyl-4h-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyclopropyl-4h-1,2,4-triazol-3-amine

CAS RN

502546-41-0
Record name 5-cyclopropyl-4h-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-cyclopropyl-1H-1,2,4-triazol-3-amine
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